molecular formula C13H12FNO2S B1433962 Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate CAS No. 1558527-95-9

Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B1433962
CAS No.: 1558527-95-9
M. Wt: 265.31 g/mol
InChI Key: MVUAVOHKNVZAEU-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring and a fluorophenyl group, making it a valuable intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-fluorobenzaldehyde and ethyl cyanoacetate as starting materials.

  • Condensation Reaction: The reaction involves a Knoevenagel condensation between 4-fluorobenzaldehyde and ethyl cyanoacetate, followed by cyclization to form the thiazole ring.

  • Cyclization: Cyclization is achieved by heating the condensation product in the presence of thiourea, leading to the formation of the thiazole ring.

  • Esterification: The final step involves esterification of the carboxylic acid group to produce this compound.

Industrial Production Methods:

  • Batch Process: The compound is often synthesized using a batch process, where the reaction mixture is heated and stirred under controlled conditions to ensure the formation of the desired product.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding reduced forms.

  • Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring or fluorophenyl group are replaced by other groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidized Derivatives: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.

  • Reduced Forms: Reduction reactions can produce amines and alcohols.

  • Substituted Derivatives: Substitution reactions can yield compounds with different functional groups attached to the thiazole ring or fluorophenyl group.

Scientific Research Applications

Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its effects on biological systems and its potential as a therapeutic agent.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Given the limited information available on “Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate”, future research could focus on its synthesis, characterization, and potential applications. Thiazole derivatives are known to exhibit various biological activities , so this compound could also be explored for potential biological or pharmacological applications.

Mechanism of Action

Target of Action:

This compound primarily targets specific cellular components known as receptors . Receptors are essential for mediating the effects of drugs within the body. In the case of Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate, binding to these receptors initiates cellular responses .

Mode of Action:

When this compound binds to its receptors, it triggers downstream signaling pathways. These pathways can lead to various cellular changes, such as altered gene expression, enzyme activity, or ion channel function. The compound’s interaction with its targets determines its overall effect on the body .

Comparison with Similar Compounds

Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate is unique due to its specific structure and properties. Similar compounds include:

  • Ethyl 2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate: This compound differs by the position of the fluorine atom on the phenyl ring.

  • Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring.

  • Ethyl 2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylate: This compound has a methoxy group instead of a fluorine atom on the phenyl ring.

These compounds share similarities in their thiazole structure but differ in the substituents on the phenyl ring, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-8-18-12(15-11)7-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVUAVOHKNVZAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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